molecular formula C23H21N3OS B12128657 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12128657
M. Wt: 387.5 g/mol
InChI Key: PADROLOXWMANCY-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a methoxy-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Coupling with Aniline Derivative: The final step involves coupling the thiazole-pyridine intermediate with 4-methoxyaniline under conditions that favor the formation of the desired ylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and aniline groups, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the thiazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be employed for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydrothiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and pyridine moieties are known to interact with biological macromolecules, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-nitrobenzyl)aniline
  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
  • 4-Methoxy-N-(3-nitrobenzylidene)aniline

Uniqueness

Compared to similar compounds, 4-methoxy-N-[(2Z)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its combination of a thiazole ring and a pyridine moiety, which confer unique electronic properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C23H21N3OS/c1-17-5-7-19(8-6-17)22-16-28-23(25-20-9-11-21(27-2)12-10-20)26(22)15-18-4-3-13-24-14-18/h3-14,16H,15H2,1-2H3

InChI Key

PADROLOXWMANCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CC4=CN=CC=C4

Origin of Product

United States

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